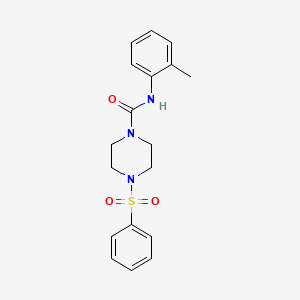

![molecular formula C13H20N2O4S2 B5501799 2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid represents a chemical entity with potential significance in medicinal chemistry due to its structural complexity and functional diversity. Although the specific compound's direct mentions are scarce in literature, research on closely related sulfonyl and pyridine derivatives provides insights into its chemical relevance and potential applications in developing therapeutic agents.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including Michael addition-lactamization sequences and sulfide oxidation-elimination reactions, to introduce the sulfonyl group and construct the pyridine core (Stark, O'Riordan, & Smith, 2014). Additionally, asymmetric synthesis methods have been developed for related structures, indicating the possibility of synthesizing complex molecules like this compound with specific stereochemical configurations (Guenter & Gais, 2003).

Molecular Structure Analysis

The molecular structure of closely related compounds can be characterized by techniques such as X-ray diffraction, which provides detailed insights into the arrangement of atoms within the molecule and the molecular geometry (Çolak, Karayel, Buldurun, & Turan, 2021). Such analyses are crucial for understanding the chemical and physical properties that govern the molecule's behavior in various conditions.

Chemical Reactions and Properties

The chemical reactivity of sulfonyl and pyridine derivatives encompasses a wide range of reactions, including oxidation, reduction, and condensation reactions. These reactions enable the functionalization and derivatization of the core structure, allowing for the modification of the molecule to achieve desired properties or biological activities (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are influenced by the molecular structure and substituents present in the molecule. Studies on similar compounds can provide a basis for predicting the behavior of this compound in different environments and its compatibility with various solvents (Chekanova et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and potential for forming complexes with metals or other molecules, are crucial for understanding the compound's interactions and reactivity patterns. Research into related sulfonylamino and pyridine derivatives provides insights into these aspects, aiding in the comprehensive understanding of the compound's chemistry (El Hadri et al., 1995).

Scientific Research Applications

Synthesis and Structural Analysis

- Novel synthesis techniques and structural characterizations of compounds related to 2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid have been explored. For instance, research has demonstrated the synthesis of various substituted pyridine derivatives and their potential applications in different fields (Nanjappan, Ramalingam, Mosberg, & Woodard, 1993).

Catalysis and Organic Synthesis

- The compound has been studied in the context of catalysis and as an intermediate in organic synthesis. Research includes the development of novel engineering polymers containing basic side groups, potentially applicable in acid–base polymer blend membranes (Kerres & Ullrich, 2001).

Pharmaceutical and Medicinal Chemistry

- Research in pharmaceutical and medicinal chemistry has focused on the synthesis of related compounds for potential use as anti-inflammatory agents. This includes the development of novel compounds with structural similarities, indicating the broader relevance of this chemical structure in drug design (Gangapuram & Redda, 2006).

Photochemical and Photocatalytic Applications

- Studies have also investigated the photocatalytic degradation of organic compounds containing nitrogen atoms, including those related to the structure of this compound. This research may offer insights into environmental applications, such as the degradation of pollutants (Low, McEvoy, & Matthews, 1991).

properties

IUPAC Name |

2-(pentylsulfamoyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S2/c1-2-3-4-6-15-21(18,19)13-11(12(16)17)9-5-7-14-8-10(9)20-13/h14-15H,2-8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBQGORROCMXFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNS(=O)(=O)C1=C(C2=C(S1)CNCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5501726.png)

![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]dibenzamide](/img/structure/B5501731.png)

![4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone](/img/structure/B5501735.png)

![methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate](/img/structure/B5501738.png)

![2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-phenoxyacetamide](/img/structure/B5501764.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)

![1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501793.png)

![(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)